2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide is a key intermediate in the synthesis of Omeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. [] This compound is a substituted pyridine derivative with a methoxy group at the 4-position, methyl groups at the 3- and 5- positions, and an N-oxide functionality.
2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide, also known as 4-Methoxy-2,3,5-trimethylpyridine N-oxide, is a chemical compound with the molecular formula and a CAS number of 86604-80-0. This compound belongs to the class of pyridine derivatives, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. It is characterized by its methoxy and dimethyl substitutions on the pyridine ring.
The compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem. It is classified under several categories based on its structure and potential effects. Notably, it is recognized for causing skin irritation and serious eye irritation, necessitating precautions during handling .
The synthesis of 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide can be accomplished through various methods involving the functionalization of pyridine derivatives. Common synthetic routes include:
The synthetic pathways often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. For instance, using a polar solvent can enhance the solubility of reactants and improve reaction kinetics.
The molecular structure of 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide features a pyridine ring with specific substituents:
The compound's structure can be represented with the following data:
2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide can participate in various chemical reactions typical of pyridine derivatives:
When subjected to electrophiles or nucleophiles under appropriate conditions (e.g., acidic or basic media), this compound can yield various derivatives useful in synthetic organic chemistry.
The mechanism of action for this compound primarily involves its reactivity due to the electron-rich nature of its substituents on the pyridine ring. The methoxy group acts as an electron donor, enhancing nucleophilicity at the nitrogen atom.
Research indicates that compounds with similar structures often exhibit biological activities such as antimicrobial effects or serve as intermediates in pharmaceutical syntheses .
The compound exhibits moderate stability under standard conditions but may decompose under extreme heat or in strong acidic/basic environments.
2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide finds applications in various fields:
This comprehensive overview highlights the significance of understanding both the chemical properties and potential applications of this compound within scientific research and industrial contexts.
The pyridine N-oxide moiety fundamentally alters electron distribution:
Table 1: Key Molecular Properties of 4-Methoxy-3,5-dimethylpyridine 1-Oxide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₁₁NO₂ | PubChem CID 13553787 |
Molecular Weight | 153.18 g/mol | [1] [5] |
Melting Point | 70–75°C | ChemicalBook |
Density | 1.05 ± 0.1 g/cm³ | Predicted [7] |
Solubility | Chloroform, Ethyl Acetate | Experimental [4] |
pKa | 2.78 ± 0.10 | Predicted [4] |
This compound is the critical pyridine subunit in omeprazole and esomeprazole synthesis:
Table 2: Reactivity Sites in PPI Synthesis
Position | Function in Synthesis | Role in Final Drug |
---|---|---|
N-Oxide | Electrophilic activation of C2/C6 | Not retained (reduced during prodrug activation) |
C2 | Nucleophilic displacement site for benzimidazole attachment | Forms covalent bond to H⁺/K⁺-ATPase |
4-Methoxy | Electron donation, stabilizes N-oxide | Modulates pKa of pyridine in PPI |
3,5-Dimethyl | Steric protection of C2, prevents oligomerization | Enhances membrane permeability |
The compound’s significance emerged alongside proton pump inhibitor therapeutics:
Table 3: Timeline of Key Advances
Year | Development | Impact |
---|---|---|
1980s | First application in omeprazole synthesis | Enabled covalent inhibition of H⁺/K⁺-ATPase [2] |
1990s | Optimization for large-scale production | Reduced cost by 30% via improved N-oxidation [4] |
2000s | Adaptation for esomeprazole (S-omeprazole) | Addressed CYP2C19 polymorphism issues [2] [8] |
2020s | Exploration in non-PPI therapeutics | Expanded to anticancer/antiviral scaffolds [7] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2